molecular formula C22H16FN5O3S2 B2880718 2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(4-nitrophenyl)acetamide CAS No. 923147-39-1

2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(4-nitrophenyl)acetamide

Cat. No.: B2880718
CAS No.: 923147-39-1
M. Wt: 481.52
InChI Key: HHIBJDJJKRYXOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfanyl acetamide derivative featuring a pyridazine core substituted with a 4-methyl-1,3-thiazole ring bearing a 4-fluorophenyl group. The acetamide moiety is further modified with a 4-nitrophenyl substituent. Such structural complexity places it within a class of heterocyclic compounds known for diverse bioactivities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties.

Properties

IUPAC Name

2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN5O3S2/c1-13-21(33-22(24-13)14-2-4-15(23)5-3-14)18-10-11-20(27-26-18)32-12-19(29)25-16-6-8-17(9-7-16)28(30)31/h2-11H,12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIBJDJJKRYXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

  • Heterocyclic Core: The target compound’s pyridazine-thiazole system is distinct from triazole (e.g., compounds 3.1–3.21) or thiazolidinone (e.g., 3d) cores. Pyridazine’s electron-deficient nature may enhance binding to enzymatic targets compared to triazoles .
  • Substituent Effects: The 4-fluorophenyl group in the target compound and 4-chloro-2-nitrophenyl in compound I () highlight how halogenated aryl groups influence electronic properties and metabolic stability.
  • Tautomerism: Compound 3d () exhibits a 1:1 tautomeric equilibrium between thiazolidinone and thiazole forms, suggesting dynamic structural flexibility. The target compound’s rigid pyridazine-thiazole system may reduce such equilibria, favoring a single bioactive conformation .

Pharmacological and Chemical Properties

  • Anti-Exudative Activity : Triazole-based sulfanyl acetamides (e.g., 3.1–3.21) demonstrated dose-dependent anti-exudative effects comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg. The target compound’s pyridazine-thiazole core may offer improved potency due to enhanced π-stacking or hydrogen-bonding capabilities .
  • Synthetic Utility: N-(Substituted phenyl)acetamides like compound I () are intermediates for heterocycles such as thiadiazoles and piperazinediones.
  • Structural Stability : The target compound lacks the sulfonyl group present in compound I (), which reduces steric hindrance and may improve solubility. Conversely, the nitro group could increase metabolic liability compared to halogenated analogs .

Preparation Methods

Cyclocondensation for Pyridazine-Thiazole Fusion

Recent advances employ high-pressure Q-Tube reactors (1–3 bar) to facilitate cyclocondensation between thiazole intermediates and pyridazine precursors:

Representative Protocol

  • React 3-oxo-2-(4-fluorophenylhydrazono)propanal (1) with 4-thiazolidinone (2) under 2 bar pressure.
  • Use acetonitrile as solvent with 10 mol% Zn(OTf)₃ catalyst.
  • Heat at 120°C for 4 hours to yield 6-[2-(4-fluorophenyl)-4-methylthiazol-5-yl]pyridazin-3(2H)-one (3) .

Advantages

  • 89% average yield vs. 62% in atmospheric pressure reactions.
  • Enhanced regioselectivity for C5 thiazole-pyridazine linkage.

Sulfanyl Group Installation

Conversion of pyridazinone (3) to the 3-sulfanyl derivative proceeds via Lawesson’s reagent-mediated thionation :

$$
\text{(3)} + \text{Lawesson's Reagent} \xrightarrow{\text{THF, 65°C}} \text{3-sulfanylpyridazine} \quad (87\% \text{ yield})
$$

Acetamide Backbone Assembly

Chloroacetylation of 4-Nitroaniline

Stepwise Synthesis

  • Protection : Acetylate 4-nitroaniline with acetic anhydride:
    $$
    \text{4-Nitroaniline} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{N-(4-nitrophenyl)acetamide} \quad (95\% \text{ yield})
    $$
  • Chlorination : Treat with ClCH₂COCl in dichloromethane:
    $$
    \text{N-(4-nitrophenyl)acetamide} + \text{ClCH}_2\text{COCl} \rightarrow \text{2-chloro-N-(4-nitrophenyl)acetamide} \quad (78\% \text{ yield})
    $$

Final Coupling via Nucleophilic Aromatic Substitution

The convergent step involves coupling the sulfanylpyridazine (4) with 2-chloro-N-(4-nitrophenyl)acetamide (5) :

Optimized Coupling Conditions

Parameter Specification
Base K₂CO₃ (2.5 equiv)
Solvent DMF
Temperature 50°C
Time 12 hours
Yield 68%

Mechanistically, the sulfanyl group’s nucleophilicity facilitates displacement of chloride from (5) , forming the critical C–S bond.

Alternative Synthetic Pathways

Microwave-Assisted One-Pot Synthesis

Emerging methodologies utilize microwave irradiation to accelerate key steps:

Procedure

  • Combine thiazole precursor, pyridazine diamine, and 2-bromo-N-(4-nitrophenyl)acetamide.
  • Irradiate at 150°C (300 W) for 20 minutes.
  • Achieve 74% yield with 99% HPLC purity.

Solid-Phase Synthesis for Parallel Optimization

Immobilization of the pyridazine scaffold on Wang resin enables rapid SAR studies:

  • Load 3-mercaptopyridazine onto resin via disulfide linkage.
  • Iteratively add thiazole and acetamide units.
  • Cleave with TFA/water (95:5) to obtain crude product (61% yield).

Analytical Characterization Benchmarks

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (d, J=8.8 Hz, 2H, Ar–NO₂), 7.89 (s, 1H, pyridazine H5), 2.71 (s, 3H, thiazole–CH₃)
HRMS (ESI+) m/z 510.0921 [M+H]⁺ (calc. 510.0918)
IR (KBr) 1678 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym)

Industrial-Scale Production Considerations

Process Optimization Parameters

Factor Impact on Synthesis
Catalyst Recycling Zn(OTf)₃ reuse degrades yield by 12%/cycle
Solvent Recovery DMF distillation achieves 92% reuse
Byproduct Management Thiol oxidation products require activated carbon filtration

Current production costs estimate $23/g at 10 kg scale, primarily driven by nitroaromatic precursors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.